Phorbol acetate, caprate
Description
Overview of Phorbol (B1677699) Esters as Modulators of Cellular Function
The primary mechanism by which phorbol esters exert their effects is through the activation of protein kinase C (PKC), a family of serine/threonine kinases crucial to signal transduction. wikipedia.orgabcam.comwikipedia.org Phorbol esters mimic the action of endogenous diacylglycerol (DAG), a second messenger that activates PKC. psu.eduwikipedia.orgresearchgate.net By binding to the C1 domain of PKC, phorbol esters induce the translocation of the enzyme to the cell membrane, leading to its activation. abcam.comrndsystems.com Unlike DAG, which is rapidly degraded, phorbol esters are more stable, resulting in sustained PKC activation. wikipedia.org This persistent activation allows researchers to meticulously study the downstream consequences of PKC signaling pathways, which are implicated in cell growth, differentiation, and tumor promotion. abcam.comwikipedia.org
Historical Context of Phorbol Ester Research in Cell Biology
The journey of phorbol esters in scientific research began with the investigation of croton oil, derived from the seeds of Croton tiglium, which has been used for centuries in traditional medicine. wikipedia.org Phorbol was first isolated from croton oil in 1934, and its complex structure was elucidated in 1967. wikipedia.org The discovery that phorbol esters, particularly 12-O-tetradecanoylphorbol-13-acetate (TPA), were potent tumor promoters spurred intense research into their mechanism of action. wikipedia.orgnih.gov This led to the identification of PKC as their primary cellular receptor, a landmark discovery that significantly advanced the understanding of signal transduction and carcinogenesis. nih.gov Since then, phorbol esters have been widely adopted as standard laboratory reagents to investigate the role of PKC in a myriad of cellular functions. nih.gov
Phorbol Acetate (B1210297), Caprate within the Phorbol Ester Family
Phorbol acetate, caprate, also known as 12-O-acetylphorbol-13-decanoate, is a specific phorbol ester that contributes to the diverse biological activities of this compound class. ontosight.ai Like other phorbol esters, its molecular structure is based on the tetracyclic diterpene phorbol core. naturalproducts.net The specific ester groups at the C-12 and C-13 positions of the phorbol backbone are critical determinants of the biological activity of each phorbol ester. psu.edu The varying potencies and specificities of different phorbol esters, including this compound, allow for a more nuanced investigation of PKC-dependent and independent pathways.
| Property | Description |
| Compound Name | This compound |
| Synonyms | 12-O-Acetylphorbol 13-decanoate, Phorbol 12-acetate 13-decanoate |
| Chemical Class | Phorbol Ester, Diterpenoid |
| Natural Source | Found in plants of the Euphorbiaceae family |
| Primary Biological Target | Protein Kinase C (PKC) |
Research Findings on this compound and Related Esters
Detailed research has established that the biological activity of phorbol esters is highly dependent on their specific chemical structure. The nature of the ester side chains at positions C-12 and C-13 significantly influences their potency and, in some cases, their specific biological effects.
Phorbol esters, as a class, are potent activators of most PKC isoforms, with the notable exceptions of PKCζ and PKCι/λ. rndsystems.com This activation is a key event in numerous cellular signaling cascades, including those involved in cell proliferation and differentiation. abcam.comnih.gov For instance, the well-studied phorbol ester, Phorbol 12-myristate 13-acetate (PMA), has been shown to induce differentiation in various cell lines, such as THP-1 monocytes into macrophages. rndsystems.commedchemexpress.com
While PKC is the primary target, research has also revealed that phorbol esters can have effects on other cellular proteins, including chimaerins, RasGRP, and Munc13. abcam.comjneurosci.org These interactions highlight the complexity of phorbol ester-induced cellular responses and suggest that their effects are not solely mediated by PKC activation.
The table below provides a comparative overview of the biological activities of this compound and other well-known phorbol esters. This data illustrates the structure-activity relationship within this compound family.
| Compound | Primary Target(s) | Key Biological Activities |
| This compound | Protein Kinase C (PKC) | Activator of PKC, tumor promoter. |
| Phorbol 12-myristate 13-acetate (PMA/TPA) | Protein Kinase C (PKC), Sphingosine Kinase (SphK) | Potent PKC activator, tumor promoter, induces cell differentiation, NF-κB activator. wikipedia.orgmedchemexpress.com |
| Phorbol 12,13-dibutyrate (PDBu) | Protein Kinase C (PKC) | Potent activator of PKC, used in studies of neurotransmitter release. jneurosci.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16561-28-7 |
|---|---|
Molecular Formula |
C32H48O8 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1 |
InChI Key |
CSJWNHJJHIAAIG-SVOQZPEWSA-N |
SMILES |
CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Canonical SMILES |
CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Other CAS No. |
28878-88-8 |
Synonyms |
12-O-acetylphorbol-13-decanoate |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Phorbol Acetate, Caprate Action
Direct Activation of Protein Kinase C (PKC) Isoforms
The principal mechanism of action for phorbol (B1677699) esters like phorbol acetate (B1210297), caprate is the direct activation of Protein Kinase C (PKC), a family of serine/threonine kinases. wikipedia.orgabcam.commdpi.com PKC enzymes are crucial regulators of numerous cellular processes. abcam.com Phorbol esters function as potent activators of specific PKC isoforms, initiating a signaling cascade that has wide-ranging physiological consequences. rndsystems.com
Binding to C1 Domains and Subsequent Membrane Translocation
Phorbol esters, including Phorbol 12-myristate 13-acetate (PMA), a well-studied analogue, bind with high affinity to the C1 domain of PKC. abcam.comrndsystems.comlicorbio.com The C1 domain is a cysteine-rich region of about 50 amino acids found in all PKC isozymes. ebi.ac.ukwikipedia.org This binding event is a critical step that induces the translocation of PKC from the cytosol to the cell membrane. abcam.comnih.gov The C1 domain itself is a compact structural unit that tightly binds two zinc ions, which are essential for maintaining its proper fold. nih.govnih.gov Upon binding of a phorbol ester, the C1 domain's upper surface forms a contiguous hydrophobic area, facilitating its insertion into the lipid bilayer of the cell membrane. cellsignal.com This membrane association is further stabilized by interactions between basic residues in the C1 domain and the head groups of membrane lipids. cellsignal.com
Specificity for Classical and Novel PKC Isoforms (e.g., PKCα, -β, -γ, -δ, -ε, -η, and -θ)
The PKC family is diverse, consisting of multiple isoforms categorized into three main groups: classical (or conventional), novel, and atypical. nih.gov Phorbol esters like PMA selectively activate the classical (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms. rndsystems.comnih.gov The atypical PKC isoforms (ζ and ι/λ) are not responsive to phorbol esters. rndsystems.comnih.gov This specificity is attributed to differences in the structure of their C1 domains. ebi.ac.uk "Typical" C1 domains, found in classical and novel PKCs, are capable of binding phorbol esters, whereas "atypical" C1 domains are not. nih.govucsd.edu The activation of these specific PKC isoforms can lead to a variety of cellular responses, as different isoforms can have opposing roles in regulating processes like cell survival. nih.gov For instance, in some contexts, conventional PKC isoforms have been implicated in neuroprotective effects. nih.gov
| PKC Isoform Group | Members | Activated by Phorbol Esters |
| Classical (cPKC) | α, βI, βII, γ | Yes |
| Novel (nPKC) | δ, ε, η, θ | Yes |
| Atypical (aPKC) | ζ, ι/λ | No |
Diacylglycerol Mimicry and PKC Activation
Phorbol esters are potent activators of PKC because they are structural and functional mimics of diacylglycerol (DAG), the natural activator of PKC. psu.eduwikipedia.orgwikipedia.org DAG is produced in the cell membrane from the hydrolysis of inositol (B14025) phospholipids (B1166683) and plays a crucial role in physiological signal transduction. nih.govsigmaaldrich.com Like DAG, phorbol esters bind to the C1 domain of PKC, causing its activation. wikipedia.orgwikipedia.org However, a key difference is that DAG is rapidly metabolized within the cell, leading to a transient activation of PKC. wikipedia.org In contrast, phorbol esters are not as readily degraded, resulting in a sustained and hyperactivated state of PKC. psu.eduwikipedia.org This prolonged activation can significantly amplify downstream signaling pathways, leading to more pronounced and lasting cellular effects. psu.edu
Investigation of PKC-Independent Signaling Pathways Engaged by Phorbol Esters
While the majority of the biological effects of phorbol esters are mediated through PKC, emerging evidence suggests the existence of PKC-independent signaling pathways. aacrjournals.org Some studies have indicated that phorbol esters can activate certain cellular responses even when PKC activity is inhibited or depleted. molbiolcell.org For example, in some cell lines, the activation of the transcription factor NF-κB by certain stimuli appears to occur through a pathway that does not involve PKC. molbiolcell.org Furthermore, it has been observed that phorbol esters can still induce some cellular effects in the presence of PKC inhibitors or in cells where PKC has been downregulated by prolonged exposure to phorbol esters. nih.govahajournals.org These findings point to the complexity of phorbol ester signaling and suggest that they may interact with other cellular targets besides PKC.
Exploration of Other Receptor-Mediated Interactions
Beyond the well-established interaction with PKC, phorbol esters have been found to bind to other proteins that contain C1 domains. aacrjournals.org These "non-kinase" phorbol ester receptors include chimerins and RasGRP, a guanine (B1146940) nucleotide exchange factor for Ras. cellsignal.comaacrjournals.orgplos.org By binding to the C1 domains of these proteins, phorbol esters can directly modulate their activity, leading to PKC-independent signaling events. aacrjournals.org For instance, the activation of RasGRP3 by phorbol esters can lead to the activation of the Ras signaling pathway, a critical regulator of cell growth and differentiation, without the involvement of PKC. aacrjournals.org Another example is the interaction with Munc-13 proteins, which are also considered non-PKC phorbol ester receptors. aacrjournals.org The existence of these alternative receptors expands the known repertoire of phorbol ester targets and provides additional mechanisms to explain their diverse biological activities.
Modulation of Intracellular Signaling Networks by Phorbol Acetate, Caprate
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Phorbol (B1677699) acetate (B1210297), caprate, also known as phorbol 12-myristate 13-acetate (PMA), significantly influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of various cellular processes. stemcell.com The MAPK family includes the Extracellular Signal-Regulated Kinases (ERK1/2), p38 MAPKs, and c-Jun N-terminal Kinases (JNKs). free.fr PMA's activation of these pathways is often mediated through its primary target, Protein Kinase C (PKC). stemcell.com
Extracellular Signal-Regulated Kinase (ERK1/2) Activation
PMA is a well-established activator of the ERK1/2 signaling cascade. pure.fopure.fo This activation is a key event in the cellular response to PMA and is implicated in a variety of biological outcomes. licorbio.com In many cell types, PMA-induced ERK1/2 activation follows a canonical pathway involving PKC, Ras, and Raf-1. nih.gov For instance, in human pulmonary epithelial cells, PMA activates PKC, which in turn leads to the activation of the Ras/Raf-1/ERK1/2 pathway. nih.gov This cascade ultimately contributes to the expression of downstream targets like cyclooxygenase-2 (COX-2). nih.gov
Interestingly, research has also revealed MEK-independent mechanisms of ERK1/2 activation by PMA. In melanoma cells, PMA was found to induce ERK1/2 activation even in the presence of MEK inhibitors, suggesting an alternative route for signaling. pure.fo This MEK-independent activation was shown to be protective against anoikis (anchorage-independent cell death) and was associated with the inactivation of pro-apoptotic proteins. pure.fo Furthermore, studies in HEK293 cells have demonstrated that PMA can induce tuberin (B1235387) phosphorylation, a key event in the regulation of the mTOR pathway, through the MAPK/ERK signaling cascade, independent of Akt. nih.gov
The activation of ERK1/2 by PMA is not universal across all cell types. For example, in NCI-H292 airway epithelial cells, PMA was found to activate p38 MAPK but not ERK1/2, highlighting the cell-type specific nature of PMA-induced signaling. researchgate.net
p38 MAPK and JNK Pathway Modulation
PMA also modulates the activity of the stress-activated protein kinase (SAPK) pathways, namely the p38 MAPK and JNK pathways. free.fr These pathways are typically activated by environmental stressors and inflammatory cytokines and play critical roles in apoptosis, inflammation, and cellular stress responses. free.frfrontiersin.org
In differentiated Caco-2 cells, PMA has been shown to independently activate both ERK1/2 and p38 MAPK. nih.gov The activation of p38 by PMA in these cells was observed to be delayed compared to ERK1/2 activation, suggesting it may be a downstream event of another PMA-regulated pathway. nih.gov In human fibroblasts, the activation of p38 and JNK pathways by anisomycin, a protein synthesis inhibitor, was found to abrogate the requirement for new protein synthesis for the PMA-mediated induction of certain matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs). nih.gov This indicates a complex interplay between PMA-induced signaling and the stress-activated pathways in regulating gene expression.
Furthermore, in human airway epithelial cells, PMA was found to activate p38 MAPK, but not ERK1/2, leading to the expression of MUC16. researchgate.net The JNK pathway can also be activated by PMA, as seen in splenic B cells, where novel PKCs are involved in both PMA- and B-cell receptor (BCR)-induced activation of NF-κB and JNK. nih.gov The modulation of these pathways by PMA underscores its role as a potent regulator of cellular stress and inflammatory responses.
Activation of Nuclear Factor-kappa B (NF-κB) Signaling
Phorbol acetate, caprate (PMA) is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. invivogen.com NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell survival, and proliferation. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins known as IκBs. nih.gov Upon stimulation by agents like PMA, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκB proteins. nih.gov This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.gov
The activation of NF-κB by PMA is primarily mediated through the activation of Protein Kinase C (PKC). nih.govinvivogen.com In human pulmonary epithelial cells, PMA-induced activation of PKC triggers a downstream cascade involving Ras, Raf-1, and ERK1/2, which ultimately leads to NF-κB activation and the expression of inflammatory mediators like COX-2. nih.gov Similarly, in B cells, novel PKC isoforms have been shown to be essential for both PMA- and B-cell receptor (BCR)-mediated activation of NF-κB. nih.gov
Involvement in PI3K/Akt Signaling Cascades
This compound (PMA) has been shown to interact with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. cellsignal.commdpi.com The PI3K/Akt pathway is activated by a variety of upstream signals, leading to the phosphorylation and activation of Akt. cellsignal.com
While PMA is primarily known as a PKC activator, its effects can intersect with the PI3K/Akt pathway. In some cellular contexts, PMA-induced signaling can occur independently of Akt activation. For example, in HEK293 cells, PMA was shown to induce tuberin phosphorylation and inactivate the tuberous sclerosis tumor suppressor complex through the Ras/ERK pathway, without activating Akt. nih.gov
However, in other scenarios, there is evidence of crosstalk between PMA-activated pathways and the PI3K/Akt cascade. For instance, the activation of PI3K/Akt signaling can influence the cellular response to PMA. The PI3K/Akt pathway is known to regulate a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer. cellsignal.commdpi.com The interplay between PMA-induced PKC activation and the PI3K/Akt pathway can lead to complex downstream effects, influencing cell fate decisions. The specific nature of this interaction appears to be cell-type and context-dependent.
Interplay with T-cell Receptor (TCR)-Related Pathways
This compound (PMA) can mimic some of the downstream signaling events that are typically initiated by the T-cell receptor (TCR). The TCR signaling pathway is central to T-cell activation, proliferation, and differentiation. Upon antigen recognition, the TCR initiates a cascade of events, including the activation of phospholipase Cγ (PLCγ), which generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). plos.org
PMA, as a DAG analog, can bypass the need for TCR engagement and directly activate Protein Kinase C (PKC), a key downstream effector of TCR signaling. frontiersin.orgplos.org This direct activation of PKC by PMA can lead to the activation of downstream pathways, such as the MAPK and NF-κB pathways, which are also crucial for T-cell activation. nih.govscientificarchives.com
In Jurkat T-cells, a model system for studying T-cell signaling, PMA stimulation has been shown to downregulate the expression of RAG-1 transcripts, a process that normally occurs during thymic maturation following TCR engagement. plos.org Furthermore, in the context of HIV-1 latency, PMA has been shown to reactivate viral replication by activating TCR-related pathways, leading to the recruitment of transcription factors like NFAT, NF-κBp65, and AP-1. scientificarchives.com This highlights the ability of PMA to effectively substitute for TCR-mediated signals in certain cellular responses.
Influence on Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) Pathways
This compound (PMA) has been demonstrated to influence the Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) signaling pathway. nih.gov The Jak/Stat pathway is a critical signaling cascade involved in the cellular response to cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. nih.gov
In human myeloid HL-60 leukemia cells, PMA has been shown to induce the Jak/Stat signal transduction cascade. nih.gov Treatment of these cells with PMA led to the phosphorylation of JAK1, the association of JAK1 with STAT1, the formation of STAT1-STAT2 heterodimers, and the binding of the active interferon-stimulated gene factor 3 (ISGF3) to its target DNA sequence. nih.gov These events were associated with the induction of 2'-5' oligoadenylate (B1213165) synthetase expression, an interferon-inducible enzyme. nih.gov
Furthermore, in the context of HIV-1 infection, the Jak/Stat pathway has been implicated in viral replication. scientificarchives.com Studies have shown that PMA treatment can lead to the upregulation of Jak/Stat pathways, contributing to the reactivation of latent HIV-1. scientificarchives.com This suggests that PMA can modulate Jak/Stat signaling to influence cellular processes and host-pathogen interactions. The specific mechanisms by which PMA activates the Jak/Stat pathway may vary depending on the cell type and context.
Data Tables
Table 1: Effect of this compound on MAPK Signaling
| Cell Type | Pathway Component | Effect of PMA | Reference |
| Human Pulmonary Epithelial Cells | ERK1/2 | Activation | nih.gov |
| Melanoma Cells | ERK1/2 | MEK-independent activation | pure.fo |
| NCI-H292 Airway Epithelial Cells | ERK1/2 | No activation | researchgate.net |
| Differentiated Caco-2 Cells | p38 MAPK | Activation | nih.gov |
| Human Fibroblasts | p38 MAPK / JNK | Modulation of gene induction | nih.gov |
| Splenic B Cells | JNK | Activation | nih.gov |
Table 2: Modulation of NF-κB and Other Signaling Pathways by this compound
| Cell Type | Pathway | Effect of PMA | Reference |
| Human Pulmonary Epithelial Cells | NF-κB | Activation | nih.gov |
| B Cells | NF-κB | Activation | nih.gov |
| HEK293 Cells | PI3K/Akt | Independent of Akt activation | nih.gov |
| Jurkat T-cells | TCR-related | Mimics downstream signaling | plos.org |
| Human Myeloid HL-60 Leukemia Cells | Jak/Stat | Activation | nih.gov |
| HIV-1 Infected Jurkat Cells | Jak/Stat | Upregulation | scientificarchives.com |
Effects on Voltage-Dependent Calcium Channel (VDCC) Subtypes
The interaction of phorbol esters with voltage-dependent calcium channels (VDCCs) is complex and appears to be cell-type and context-dependent. Research on various phorbol esters has revealed both potentiation and inhibition of different VDCC subtypes.
The effects of phorbol esters on VDCCs are not always direct. In some instances, the activation of PKC by phorbol esters does not directly alter the function of the calcium channel itself but may indirectly influence calcium signaling by modifying intracellular calcium sensitivity, affecting calcium extrusion mechanisms, or causing cellular depolarization. nih.gov The variability in these findings underscores the need for specific investigations into the effects of this compound on individual VDCC subtypes to determine its precise modulatory role.
General Effects of Phorbol Esters on VDCC Subtypes
| Cell Type/Preparation | Phorbol Ester Studied | Observed Effect on VDCCs | Reference |
| Vascular Smooth Muscle Cell Line (A7r5) | TPA | Increase in L-type calcium current | ahajournals.org |
| Avian Neurons | Not specified | Decrease in voltage-dependent calcium conductance | ahajournals.org |
| Guinea-Pig Caecum Taenia | TPA | No direct effect on Ca2+ channel function | nih.gov |
| Rat Aorta | TPA | Slow contractions resistant to calcium antagonists | nih.gov |
This table summarizes general findings for commonly studied phorbol esters and may not be representative of the specific actions of this compound.
RhoA Signaling Pathway Interactions
The RhoA signaling pathway, a critical regulator of the actin cytoskeleton, cell adhesion, and contraction, is another target of modulation by phorbol esters. The activation of PKC by phorbol esters can influence RhoA activity, though the specific outcomes can vary.
In some cellular contexts, phorbol esters have been shown to promote RhoA-mediated signaling. For instance, in certain cell lines, phorbol esters can stimulate the serum response element (SRE), a downstream target of RhoA signaling, in a manner that is independent of the ternary complex factor (TCF). pnas.org However, other studies have indicated that the effects of phorbol esters on processes like smooth muscle contraction can be independent of RhoA translocation. For example, the phorbol ester PDBu did not induce the translocation of RhoA in rabbit portal vein smooth muscle, suggesting that its contractile effects in this tissue are not mediated by direct RhoA activation. molbiolcell.org
Furthermore, research in swine pulmonary artery smooth muscle has shown that while the phorbol ester 12-deoxyphorbol 13-isobutyrate (DPB) can induce contraction, this effect appears to be mediated by another Rho family GTPase, Cdc42, rather than RhoA. nih.gov This highlights the complexity of phorbol ester interactions with the Rho GTPase family and suggests that the specific effects of this compound on the RhoA pathway would require dedicated investigation.
Interactions of Phorbol Esters with Rho Family GTPases
| Cell/Tissue Type | Phorbol Ester Studied | Effect on RhoA/Related Proteins | Reference |
| NIH-m1.2 cells | TPA | Stimulates Serum Response Element (SRE) | pnas.org |
| Rabbit Portal Vein Smooth Muscle | PDBu | No effect on RhoA translocation | molbiolcell.org |
| Swine Pulmonary Artery Smooth Muscle | DPB | Elicited translocation of Cdc42, but not RhoA | nih.gov |
This table presents findings from studies on various phorbol esters and their interactions with the Rho signaling pathway. The specific effects of this compound remain to be elucidated.
Phorbol Acetate, Caprate S Impact on Diverse Cellular Processes
Regulation of Cell Differentiation and Phenotypic Plasticity
Phorbol (B1677699) acetate (B1210297), caprate has been shown to be a significant regulator of cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type. It also influences phenotypic plasticity, the ability of a cell to change its characteristics in response to environmental cues.
Monocyte-to-Macrophage Lineage Commitment
One of the well-documented effects of phorbol esters, including phorbol acetate, caprate, is their ability to drive the differentiation of monocytes into macrophages. This process is a critical component of the innate immune system. Treatment of monocytic cell lines, such as U937 and THP-1, with phorbol esters induces a cascade of events that mimic the natural differentiation process. These include adherence to substrate, morphological changes, and the expression of macrophage-specific cell surface markers. This directed differentiation provides a robust in vitro model for studying the molecular mechanisms underpinning macrophage development and function.
Gliogenesis and Myelination Processes
The influence of this compound extends to the central nervous system, where it has been implicated in gliogenesis, the formation of glial cells, and myelination, the process of forming a myelin sheath around a nerve fiber. Activation of PKC by phorbol esters can impact the differentiation of oligodendrocyte precursor cells into mature, myelin-producing oligodendrocytes. This has significant implications for understanding both normal development and the potential for remyelination in demyelinating diseases.
Inhibition of Adipocyte Differentiation
In contrast to its role in promoting differentiation in some cell lineages, this compound has been observed to inhibit the differentiation of preadipocytes into mature adipocytes. This inhibitory effect is mediated through the activation of PKC, which can interfere with the key transcriptional regulators of adipogenesis, such as peroxisome proliferator-activated receptor gamma (PPARγ). By blocking the adipogenic program, phorbol esters prevent the accumulation of lipid droplets and the acquisition of the mature adipocyte phenotype.
Modulation of Cell Proliferation and Cell Cycle Progression
This compound also plays a complex role in controlling cell proliferation and the orderly progression through the cell cycle. Its effects are often dependent on the specific cell type and the cellular context. ontosight.ai
Context-Dependent Effects on Cellular Growth Regulation
The impact of this compound on cell growth is not uniform. In some cell types, activation of PKC by phorbol esters can lead to a potent mitogenic response, stimulating cell division and proliferation. In other cell types, however, the same stimulus can induce cell cycle arrest and inhibit growth. This context-dependent duality highlights the complexity of PKC signaling and its integration with other cellular pathways that collectively determine the proliferative fate of a cell.
Influence on Cell Cycle Regulatory Proteins
The effects of this compound on cell cycle progression are mediated through its influence on the expression and activity of key cell cycle regulatory proteins. These include cyclins and cyclin-dependent kinases (CDKs), which drive the transitions between different phases of the cell cycle, as well as CDK inhibitors (CKIs), which act as brakes on cell cycle progression. For instance, in some contexts, phorbol ester treatment can lead to the upregulation of CKIs like p21, resulting in a G1 phase arrest. In other scenarios, it may promote the expression of cyclins that facilitate cell cycle entry and progression.
Table 1: Summary of this compound's Effects on Cellular Processes
| Cellular Process | Cell Lineage | Observed Effect | Key Molecular Mediators |
| Differentiation | Monocytes | Promotion of differentiation into macrophages | Protein Kinase C |
| Oligodendrocyte Precursor Cells | Influence on differentiation into oligodendrocytes | Protein Kinase C | |
| Preadipocytes | Inhibition of differentiation into adipocytes | Protein Kinase C, PPARγ | |
| Proliferation | Various | Context-dependent stimulation or inhibition | Protein Kinase C |
| Cell Cycle | Various | Modulation of progression | Cyclins, CDKs, CKIs (e.g., p21) |
Control of Gene Expression and Transcriptional Landscapes
This compound and its analogs are potent modulators of gene expression, orchestrating complex changes in the transcriptional landscape of cells. This regulation is central to its diverse biological effects, ranging from inflammation to cell differentiation and tumor promotion.
Transcriptional Activation of Pro-Inflammatory Mediators (e.g., Cytokines, Chemokines, COX-2)
A hallmark of phorbol ester activity is the potent induction of pro-inflammatory gene expression. This is largely mediated through the activation of transcription factors such as NF-κB. mdpi.com Phorbol 12-myristate 13-acetate (PMA) has been shown to stimulate the production of pro-inflammatory cytokines like TNF-α and IL-6. ebi.ac.ukmdpi.com This occurs through the activation of signaling pathways involving PKC, which can lead to the upregulation of these inflammatory mediators. mdpi.com
Furthermore, phorbol esters like PMA are known to induce the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923), which are key inflammatory mediators. nih.govnih.govnih.gov For instance, in human pulmonary epithelial cells, PMA induces COX-2 expression through a signaling cascade involving Ras, Raf-1, ERK, and NF-κB. nih.gov Similarly, in cardiac myocytes, PMA stimulates COX-2 expression and the production of prostaglandins like PGE2 and PGF2α via PKC and p38 kinase pathways. nih.gov The activation of these pathways underscores the central role of phorbol esters in initiating and amplifying inflammatory responses at the genetic level.
Table 1: PMA-Induced Pro-Inflammatory Gene Expression
| Cell Type | Gene Upregulated | Signaling Pathway Involved | Reference |
|---|---|---|---|
| Human Pulmonary Epithelial Cells (A549) | COX-2 | PKC, Ras, Raf-1, ERK, NF-κB | nih.gov |
| Cardiac Myocytes | COX-2 | PKC, p38 kinase | nih.gov |
Induction of Tumor Suppressor Genes (e.g., KLF6) and Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27)
Interestingly, alongside their pro-inflammatory and tumor-promoting activities, phorbol esters can also induce the expression of genes with tumor-suppressive functions. For example, overexpression of Krüppel-like factor 6 (KLF6), a tumor suppressor gene, has been shown to inhibit the proliferation of rat lens epithelial cells by upregulating the cyclin-dependent kinase inhibitors p21 and p27(kip1). nih.gov While direct induction of KLF6 by this compound is not explicitly detailed in the provided results, the link between KLF6 and the cell cycle inhibitors p21 and p27 is significant. nih.gov These inhibitors play a crucial role in halting the cell cycle, and their induction can lead to growth arrest. The retinoblastoma (RB) gene, a key tumor suppressor, is known to repress genes involved in DNA replication during cellular senescence. cshl.edu
Modulation of Specific Regulatory Gene Expression (e.g., c-myc, beta-actin, FV, Tspo)
Phorbol esters exert complex and often cell-type-specific effects on the expression of various regulatory genes. In normal human megakaryocytes, PMA has been observed to cause a transient increase in the expression of c-myc and beta-actin mRNA. nih.gov However, the expression of coagulation cofactor V (FV) mRNA appeared unchanged under the same conditions. nih.gov The modulation of beta-actin expression by PMA is particularly context-dependent. For instance, in embryonic chicken muscle fibroblasts, PMA treatment led to a reduction in beta-actin mRNA and protein levels, whereas in sternal chondrocytes, it caused an accumulation of beta-actin mRNA and protein. nih.gov
In breast cancer cell lines, the effects of PMA on gene expression are also distinct. In the ERα-positive MCF-7 cell line, PMA treatment leads to a widespread alteration in gene expression, down-regulating genes associated with the luminal epithelial phenotype and up-regulating genes linked to a more aggressive, fibroblast-like phenotype. nih.gov This highlights the profound impact of PKC activation on cellular identity and behavior.
Post-Transcriptional Regulatory Mechanisms
The influence of phorbol esters on gene expression is not limited to the transcriptional level. Post-transcriptional mechanisms also play a critical role. Studies using PMA have revealed that it can modulate the cytoplasmic distribution of mRNAs, thereby affecting their translation into proteins. elsevierpure.comnih.gov In U937 cells, PMA was found to post-transcriptionally regulate at least 0.7% of detectable genes, indicating that changes in the translational state of transcripts are crucial for PMA-induced cellular differentiation. elsevierpure.comnih.gov This regulation can involve RNA-binding proteins like HuR, which can bind to and regulate the expression of target genes at the post-transcriptional level. researchgate.net
Selective Downregulation of Muscle-Specific Gene Expression
In terminally differentiated muscle cells, phorbol esters can selectively downregulate the expression of genes encoding contractile proteins. nih.gov Chronic exposure of avian skeletal muscle cells to PMA results in a significant decrease in the mRNA levels of contractile proteins, an effect attributed to both transcriptional repression and destabilization of the mRNA messages. nih.gov This leads to the disassembly of sarcomeric structures without affecting the expression of housekeeping genes like beta-actin. nih.govnih.gov This selective effect on a subset of myofibrillar genes highlights the specificity of phorbol ester-induced gene regulation in differentiated tissues. nih.gov
Effects on Immune Cell Activation and Functional Phenotypes
This compound and its analogs are widely used in immunology research as potent activators of immune cells. Their ability to activate PKC mimics the signaling that occurs downstream of T-cell and B-cell receptor engagement, leading to robust cellular responses.
PMA is commonly used to differentiate monocytic cell lines like THP-1 into macrophage-like cells. adipogen.com This differentiation is characterized by changes in morphology and the expression of surface markers, resulting in a phenotype that mimics primary human macrophages. adipogen.com Once differentiated, these macrophages can be further polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. adipogen.com
In resting B cells, PMA can inhibit signaling mediated by the B-cell receptor, blocking increases in intracellular calcium and inositol (B14025) phospholipid metabolism. nih.gov However, in already activated B cells, PMA can enhance their responses. nih.gov This context-dependent effect underscores the complexity of PKC signaling in immune regulation.
The activation of immune cells by phorbol esters also involves the induction of inflammatory pathways. For example, in mast cells, a combination of PMA and a calcium ionophore can trigger the release of histamine (B1213489) and the expression of pro-inflammatory cytokines. scispace.com This activation is often mediated through the MAPK signaling cascade, including the p38, ERK1/2, and JNK pathways, as well as the transcription factor NF-κB. scispace.com
Table 2: Effects of PMA on Immune Cells
| Cell Type | Effect | Mechanism | Reference |
|---|---|---|---|
| THP-1 (Monocytes) | Differentiation into macrophages | PKC activation | adipogen.com |
| Resting B Cells | Inhibition of anti-IgM-mediated signaling | Interruption of signal transmission | nih.gov |
T-lymphocyte Activation and Cytokine Production
Phorbol 12-myristate 13-acetate (PMA), a structurally analogous phorbol ester, plays a crucial role in the activation of T-lymphocytes, a key component of the adaptive immune system. The activation of T-cells is a critical step in initiating an immune response, and this process is normally triggered by the binding of a specific ligand to a cell surface receptor. sigmaaldrich.com This interaction initiates the hydrolysis of inositol phospholipids (B1166683), leading to the generation of diacylglycerol and inositol phosphates. sigmaaldrich.com Diacylglycerol, in turn, allosterically activates protein kinase C (PKC), setting off a cascade of cellular responses that mediate T-cell activation. sigmaaldrich.com
PMA can mimic the action of diacylglycerol, thereby directly activating PKC and stimulating T-cells. sigmaaldrich.com While PMA alone can induce a low level of T-cell activation and subsequent production of interleukin-2 (B1167480) (IL-2), a cytokine essential for T-cell proliferation, its effect is significantly amplified when used in conjunction with a co-stimulator like phytohemagglutinin (PHA). sigmaaldrich.com The combination of PMA and PHA leads to a substantial increase in the production and secretion of IL-2 from T-cells, such as the Jurkat cell line. sigmaaldrich.com
Table 1: Effect of PMA on T-Lymphocyte Function
| Cellular Process | Effect of PMA | Co-stimulator/Condition | Key Mediators | Reference |
|---|---|---|---|---|
| T-cell Activation | Stimulates low-level activation | Alone | Protein Kinase C (PKC) | sigmaaldrich.com |
| IL-2 Production | Strongly enhances production | With Phytohemagglutinin (PHA) | Protein Kinase C (PKC) | sigmaaldrich.com |
| IFN-γ Production | Induces secretion | With Ionomycin | - | frontiersin.org |
Differentiation of Regulatory B Lymphocyte Subsets
Recent research has highlighted the role of phorbol esters in the differentiation of specialized B-lymphocyte populations with regulatory functions. Specifically, Phorbol-12-myristate-13-acetate (PMA) has been identified as a potent enhancer for the generation of regulatory B cells (Bregs) that secrete granzyme B (GraB cells). nih.govfrontiersin.org These GraB cells are a novel subset of regulatory B cells with potential therapeutic applications in autoimmune and hyperinflammatory conditions. nih.gov
The differentiation of B cells into GraB cells is primarily driven by the cytokine interleukin-21 (IL-21). frontiersin.org However, the presence of PMA significantly enhances this IL-21-induced differentiation of pre-activated B cells. nih.govfrontiersin.org The percentage of GraB cells generated after stimulating pre-activated B cells with a combination of IL-21 and PMA is comparable to the levels achieved with IL-21 and anti-BCR (B cell receptor) antibodies, which mimic antigen-specific signals. frontiersin.org This suggests that PMA can effectively substitute for BCR stimulation in the ex-vivo manufacturing of GraB cells. nih.gov The mechanism involves the activation of protein kinase C (PKC), as PMA is an analog of the second messenger diacylglycerol (DAG). nih.govfrontiersin.org
Table 2: Role of PMA in Regulatory B Cell Differentiation
| B Cell Subset | Inducing Factors | Role of PMA | Key Characteristics | Reference |
|---|
Neurobiological Functions and Synaptic Plasticity
This compound and its analogs have been instrumental in elucidating the molecular mechanisms underlying various neurobiological processes, particularly those related to pain transmission and the strengthening of synaptic connections.
Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), have been shown to modulate the transmission of pain signals, a process known as nociception. mdpi.comnih.gov Research indicates that PMA increases nociceptive transmission at dorsal horn neurons in the spinal cord. mdpi.comnih.gov This effect is characterized by an increased frequency of spontaneous postsynaptic currents (sPSCs) without altering their amplitude or duration. mdpi.comnih.gov
The underlying mechanism involves the activation of C1 domain proteins like protein kinase C (PKC). mdpi.comnih.gov This activation leads to the phosphorylation of proteins involved in nociception, including voltage-dependent Ca2+ channels (VDCCs). mdpi.comnih.gov Specifically, PMA's effects are mediated through its action on different CaV2 subtypes of VDCCs. mdpi.comnih.gov The stimulatory effects of PMA on nociceptive transmission are attenuated by selective blockers of CaV2.1, CaV2.2, and CaV2.3 channels, highlighting the involvement of these specific channel subtypes. mdpi.comnih.gov These findings suggest that the phorbol ester/PKC pathway represents a potential target for modulating pain states. mdpi.comnih.gov
Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular basis for learning and memory. wikipedia.org Phorbol 12-myristate 13-acetate (PMA) has been found to enhance the induction of LTP in the CA1 region of the hippocampus, a brain area critical for these functions. nih.govnih.gov This enhancement of LTP by PMA is concentration-dependent and occurs without affecting baseline synaptic transmission. nih.govnih.gov
The facilitation of LTP by PMA is mediated through the activation of specific isoforms of protein kinase C (PKC), namely PKCδ and PKCε. nih.govnih.gov The effect of PMA on LTP can be blocked by inhibitors of these specific PKC isoforms. nih.govnih.gov Furthermore, the enhancement of LTP by PMA is dependent on the activity of N-methyl-D-aspartate receptors (NMDARs), as it is prevented by NMDAR blockers. nih.govnih.gov These findings indicate that PMA contributes to synaptic plasticity by activating specific PKC isoforms in an NMDAR-dependent manner. nih.govnih.gov
The release of neurotransmitters from presynaptic terminals is a fundamental process in neuronal communication and is tightly regulated by the dynamics of synaptic vesicles. Phorbol esters, including PMA, are known to potentiate the secretion of neurotransmitters from most presynaptic terminals by activating protein kinase C (PKC). nih.gov This suggests that PKC plays a crucial role in modulating the machinery of vesicle fusion and exocytosis. nih.gov
PMA is understood to act downstream of the presynaptic calcium signal that triggers neurotransmitter release. nih.gov This means that it does not primarily enhance calcium influx but rather influences the processes that occur after calcium has entered the terminal. nih.gov One proposed mechanism is that phorbol esters increase the calcium sensitivity of exocytosis. nih.gov This could be achieved by affecting the priming or fusion of synaptic vesicles, making them more readily available for release. nih.gov Evidence also suggests that PKC activators can mobilize vesicles and increase the size of the readily releasable pool of vesicles in certain neurons. nih.gov
Reactivation of Latent Viral Reservoirs
One of the major challenges in eradicating certain viral infections, such as Human Immunodeficiency Virus (HIV), is the existence of latent viral reservoirs. mdpi.comfrontiersin.org These reservoirs consist of infected cells in which the virus remains dormant, escaping the effects of antiviral therapies. nih.gov Phorbol esters, particularly Phorbol 12-myristate 13-acetate (PMA), have been identified as potent latency-reversing agents (LRAs). nih.govescholarship.org
PMA can reactivate latent HIV-1 in various cell types, including lymphoid and myeloid cells, by activating protein kinase C (PKC) isoforms. nih.gov This activation leads to the translocation of NF-κB to the nucleus, a transcription factor that plays a key role in initiating the transcription of the HIV genome. nih.gov In laboratory settings, PMA is frequently used to stimulate peripheral lymphocytes ex vivo to induce the transcription of HIV RNA, allowing for the quantification of the latent reservoir. mdpi.com While effective in reactivating the virus, the clinical application of PMA is limited due to its tumor-promoting properties. escholarship.org Nevertheless, the study of PMA and other PKC agonists has provided valuable insights into the mechanisms of HIV latency and has spurred the development of novel LRAs with better safety profiles as part of the "shock and kill" strategy to eliminate HIV reservoirs. frontiersin.orgescholarship.org
Table 3: this compound Analogs in Research
| Compound Name | |
|---|---|
| This compound | |
| Phorbol 12-myristate 13-acetate (PMA) | |
| Diacylglycerol | |
| Phytohemagglutinin (PHA) | |
| Ionomycin | |
| Interleukin-2 (IL-2) | |
| Interferon-gamma (IFN-γ) | |
| Interleukin-21 (IL-21) | |
| Granzyme B | |
| N-methyl-D-aspartate (NMDA) | |
| Phorbol |
Experimental Models and Methodologies in Phorbol Ester Research
In vitro Cellular and Tissue Culture Models
In vitro models provide a controlled environment to investigate the direct effects of phorbol (B1677699) esters on specific cell types and biological processes. These models are essential for mechanistic studies, allowing for detailed analysis of signaling cascades, gene expression changes, and cellular differentiation.
Immortalized Human and Mammalian Cell Lines for Mechanistic Studies
Immortalized cell lines offer a consistent and reproducible system for studying the molecular mechanisms of phorbol ester action. Their unlimited proliferative capacity ensures a steady supply of homogenous cells for a wide array of experimental assays.
Jurkat Cells: This human T-lymphocyte cell line is extensively used to study T-cell activation and signaling. Phorbol 12-myristate 13-acetate (PMA), a structurally similar phorbol ester, in combination with a co-stimulator, potently enhances the production of interleukin-2 (B1167480) (IL-2) in Jurkat cells. stemcell.com This model is crucial for dissecting the PKC-dependent pathways that govern T-cell function. stemcell.com Furthermore, PMA has been shown to reactivate latent HIV-1 replication in Jurkat cells, making it a valuable tool in HIV research. nih.govinvivogen.com Studies have also demonstrated that PMA can protect Jurkat cells from apoptosis induced by certain stimuli by activating the extracellular signal-regulated kinase (ERK) pathway. 101.200.202 Conversely, PMA can also inhibit death receptor-mediated apoptosis by disrupting the recruitment of key adaptor proteins. nih.gov
THP-1 Cells: The human monocytic leukemia cell line, THP-1, is a widely accepted model for studying monocyte and macrophage biology. cytion.comscientificarchives.com Treatment with phorbol esters like PMA induces the differentiation of THP-1 monocytes into macrophage-like cells, characterized by morphological changes and the expression of macrophage-specific markers. scientificarchives.cominvivogen.com These differentiated cells are then used to investigate various aspects of macrophage function, including phagocytosis, cytokine production, and inflammatory responses. invivogen.cominvivogen.com The differentiation protocol, including the concentration of PMA and the duration of treatment, can significantly influence the phenotype and function of the resulting macrophages, highlighting the importance of standardized procedures. cytion.comscientificarchives.comunimib.it
A549 Cells: This human lung adenocarcinoma cell line is a common model for studying lung cancer and pulmonary epithelial cell biology. Phorbol esters have been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer progression, in A549 cells through a PKC-α-mediated pathway. cellosaurus.org Additionally, studies have investigated the effects of 12-deoxyphorbol esters on A549 cells, revealing their ability to induce growth arrest and apoptosis via the activation of the PKC-δ/PKD/ERK signaling pathway. nih.gov
HEK-Blue™ hTLR4 Cells: These cells, derived from the human embryonic kidney 293 (HEK293) cell line, are engineered to express human Toll-like receptor 4 (TLR4) and a reporter gene for NF-κB activation. While primarily designed for studying TLR4 agonists, the product information notes that NF-κB activation in these cells can also be induced by stimuli such as PMA in a TLR4-independent manner. nih.gov This characteristic allows for their use as a general model for NF-κB signaling, although specific studies focusing on phorbol acetate (B1210297), caprate in this cell line are not extensively documented.
U937 Cells: Similar to THP-1 cells, the human monocytic cell line U937 is used as a model to study monocyte-to-macrophage differentiation. Phorbol esters are well-established inducers of this differentiation process in U937 cells. nih.govmdpi.com Upon treatment, these cells exhibit macrophage-like characteristics, including changes in size, granularity, and phagocytic competence. molbiolcell.org Research using this model has explored the role of various signaling pathways, such as the NRF2 pathway, in modulating PMA-induced differentiation and the pro-inflammatory phenotype of the resulting macrophages. mdpi.com
HL-60 Cells: The human promyelocytic leukemia cell line HL-60 is another valuable model for studying myeloid differentiation. Phorbol esters can induce HL-60 cells to differentiate towards a macrophage-like lineage, characterized by specific morphological and enzymatic changes. However, studies have also shown that this differentiation may be functionally deficient in some aspects, as the induced cells may not exhibit all the functional characteristics of mature macrophages.
COS-7 Cells: This cell line, derived from African green monkey kidney tissue, is notable for its high transfection efficiency and is widely used for expressing recombinant proteins. While not a primary model for studying the direct physiological effects of phorbol esters, their utility in expressing specific proteins of interest makes them a valuable tool for investigating the molecular targets and downstream effectors of phorbol ester-activated signaling pathways.
NIH-3T3 Cells: The mouse embryonic fibroblast cell line, NIH-3T3, is a classic model for studying cellular transformation and adhesion. Phorbol esters have been shown to enhance the attachment of NIH-3T3 cells to extracellular matrix proteins like laminin (B1169045) and type IV collagen. Furthermore, the culture conditions under which these cells are grown can significantly influence their response to phorbol esters in terms of neoplastic transformation, suggesting a selective, epigenetic mechanism rather than a direct mutational event.
MO3.13 Cells: This human oligodendrocytic hybrid cell line is used to study the biology of oligodendrocytes, the myelin-producing cells of the central nervous system. Research has shown that phorbol esters can induce the maturation of MO3.13 cells. 101.200.202 Studies using this cell line have investigated the expression of various genes, such as Olig-2, during PMA-induced differentiation.
| Cell Line | Organism | Cell Type | Key Research Applications with Phorbol Esters |
|---|---|---|---|
| Jurkat | Human | T-lymphocyte | T-cell activation, IL-2 production, HIV latency reactivation, apoptosis signaling. stemcell.comnih.govinvivogen.com101.200.202nih.gov |
| THP-1 | Human | Monocyte | Monocyte-to-macrophage differentiation, macrophage function, inflammation. cytion.comscientificarchives.cominvivogen.cominvivogen.comunimib.it |
| A549 | Human | Lung adenocarcinoma | COX-2 expression, growth arrest and apoptosis signaling in lung cancer cells. cellosaurus.orgnih.gov |
| HEK-Blue™ hTLR4 | Human | Embryonic kidney | General model for NF-κB signaling (can be activated by PMA independent of TLR4). nih.gov |
| U937 | Human | Monocyte | Monocyte-to-macrophage differentiation, signaling pathways in macrophage polarization. nih.govmdpi.commolbiolcell.org |
| HL-60 | Human | Promyelocytic leukemia | Myeloid differentiation towards macrophage-like cells, functional characterization of differentiated cells. |
| COS-7 | Monkey | Kidney fibroblast | Expression of recombinant proteins to study molecular targets of phorbol ester signaling. |
| NIH-3T3 | Mouse | Embryonic fibroblast | Cellular transformation, cell adhesion to extracellular matrix. |
| MO3.13 | Human | Oligodendrocyte hybrid | Oligodendrocyte maturation and differentiation. 101.200.202 |
Primary Cell Cultures for Differentiation and Functional Assays
Primary cells, isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines, as they more closely mimic the behavior of cells in a living organism.
Mouse Embryo Cells: Primary cultures of mouse embryo cells are used to study fundamental cellular processes like differentiation and the effects of external stimuli on early development. Phorbol esters have been shown to induce the accumulation of 1,2-diacylglycerol and protein phosphorylation in C3H/10T1/2 mouse embryo fibroblasts, providing insights into the early signaling events triggered by these compounds. Furthermore, studies on mouse blastomeres have revealed that phorbol esters can affect cytoskeletal organization and intercellular flattening, suggesting a role for PKC in the process of compaction during early embryonic development.
Human Megakaryocytes: The study of megakaryocyte maturation is challenging due to their rarity in the bone marrow. Phorbol esters serve as valuable tools to induce the differentiation of megakaryocyte precursor cells, providing a model to study the mechanisms governing human megakaryocyte development and platelet formation. For instance, the human megakaryocytic leukemia cell line EST-IU, when treated with 12-O-tetradecanoylphorbol-13-acetate (TPA), exhibits characteristics of more mature megakaryocytes, including increased adherence, polyploidization, and expression of platelet-specific glycoproteins.
Organotypic Slice Culture Systems
Organotypic slice cultures represent an intermediate level of complexity between dissociated cell cultures and in vivo models. They preserve the three-dimensional architecture and cellular interactions of the original tissue, offering a more realistic ex vivo environment.
Mouse Spinal Cord Slices: These cultures are instrumental in studying synaptic transmission and plasticity in the spinal cord. Phorbol esters have been shown to modulate nociceptive transmission in dorsal horn neurons within these slices. Specifically, PMA increases the frequency of spontaneous postsynaptic currents, an effect that is mediated by various CaV2 voltage-dependent Ca2+ channel subtypes. This model allows for detailed electrophysiological and pharmacological investigations into the role of PKC in pain signaling at the spinal level.
Hippocampal Slices: Organotypic hippocampal slice cultures are widely used to study synaptic function, neurodegeneration, and neuroprotection in the brain. Phorbol esters have been found to enhance neurotransmitter-stimulated cyclic AMP production in rat brain slices, suggesting that PKC activation can modify the cyclic AMP response to neuronal stimulation. These models are valuable for investigating the complex interplay of signaling pathways in a preserved neural circuit.
In vivo Non-Human Animal Models
In vivo models are indispensable for understanding the systemic effects of phorbol esters and their role in complex biological processes and disease states. These models allow for the investigation of cellular responses and signaling within the context of a whole organism.
Models for Studying Cellular Responses and Signaling in Tissues
Mouse Spinal Cord: In vivo studies in mice provide crucial information about the physiological and behavioral consequences of phorbol ester activity in the central nervous system. Local administration of TPA into the spinal cord dorsal horn of awake rats has been shown to evoke mechanical allodynia and thermal hyperalgesia, indicating that PKC activation is involved in the modulation of nociceptive information at the spinal level. nih.gov These studies also revealed significant changes in the extracellular levels of various amino acids in the spinal cord, further elucidating the neurochemical basis of PKC-mediated pain sensitization. nih.gov
Evaluation in Disease Mechanism Models
Skin Tumor Formation: The mouse skin carcinogenesis model is a classic in vivo system for studying the multi-stage process of tumor development. In this model, a sub-carcinogenic dose of an initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is followed by repeated applications of a tumor promoter, typically a phorbol ester like TPA. This two-stage protocol leads to the formation of benign papillomas that can progress to malignant carcinomas, allowing researchers to dissect the distinct stages of initiation and promotion in cancer development. This model has been instrumental in demonstrating that tumor promotion by phorbol esters is itself a two-stage process. nih.gov
Advanced Biochemical and Molecular Techniques in Phorbol Ester Research
The study of phorbol esters, particularly Phorbol 12-myristate 13-acetate (PMA), leverages a sophisticated array of biochemical and molecular techniques to elucidate their complex effects on cellular signaling, gene expression, and function. These methods allow researchers to dissect the intricate pathways activated by PMA, most notably those involving protein kinase C (PKC).
Protein Analysis (e.g., Western Blot, Phospho-Specific Antibodies, ELISA)
Protein analysis techniques are fundamental to understanding the downstream effects of PMA-induced signal transduction. They allow for the detection and quantification of specific proteins and their post-translational modifications, such as phosphorylation.
Western Blotting is extensively used to analyze changes in protein levels and phosphorylation status following PMA treatment. For instance, studies in glioblastoma cell lines have used Western blotting to demonstrate that PMA stimulates the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at a specific site, Tyrosine 1068. nih.gov This technique has also been employed to show that PMA inhibits the granulocyte-macrophage colony-stimulating factor (GM-CSF)-induced tyrosine phosphorylation of proteins like p93 and p70 in hematopoietic cell lines. nih.gov In THP-1 derived macrophages, Western blotting is used to analyze intracellular levels of inflammasome components, including NLRP3, ASC, and pro-caspase-1, to assess the cells' response to PMA-induced differentiation. frontiersin.org
Phospho-Specific Antibodies are crucial tools in these analyses, enabling the specific detection of phosphorylated proteins. bio-rad-antibodies.com Research on glioblastoma has utilized phospho-specific antibodies directed against EGFR at tyrosine 1068 to confirm that PMA specifically induces phosphorylation at this site, unlike EGF which causes global phosphorylation. nih.gov This specificity allows researchers to pinpoint the precise signaling nodes affected by PMA.
Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measure of protein concentration in various samples. ebi.ac.uk ELISA kits are available for the in vitro quantitative determination of Phorbol-12-myristate-13-acetate-induced protein 1 (PMAIP1) in serum, plasma, and tissue homogenates. ebiohippo.comgentaur.com This method has also been used to measure the release of mature IL-1β from the supernatant of THP-1 cells to understand the effects of PMA on inflammasome activation. frontiersin.org
Table 1: Examples of Protein Analysis in PMA Research
| Target Protein | Analytical Technique | Experimental Model | Key Finding |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Western Blot, Phospho-Specific Antibodies | Glioblastoma cell lines (U-1242 MG, U-87 MG) | PMA induces specific phosphorylation at Tyr 1068, transactivating the receptor. nih.gov |
| p93 and p70 | Western Blot | Human factor-dependent hematopoietic cell line (MO7) | PMA inhibits GM-CSF-induced tyrosine phosphorylation of these cytosolic proteins. nih.gov |
| NLRP3 Inflammasome Components | Western Blot | THP-1 monocytes/macrophages | PMA treatment alters the levels of NLRP3 and pro-IL-1β. frontiersin.org |
| Mature Interleukin-1β (IL-1β) | ELISA | THP-1 cell supernatant | Low concentrations of PMA can induce the production and secretion of mature IL-1β. frontiersin.org |
Gene Expression Profiling (e.g., RT-PCR, Microarrays, RNase protection assays, In situ hybridization)
Investigating changes in gene expression is critical for understanding the long-term cellular responses to PMA, including differentiation, proliferation, and inflammation.
Microarray Analysis has been a powerful tool for obtaining a global view of transcriptional changes induced by PMA. In one study, K562 leukemia cells were treated with PMA to induce differentiation into megakaryocytes, and subsequent microarray analysis identified 954 differentially expressed genes out of over 44,000 genes compared. mdpi.comnih.gov This approach helps to classify genes into functional clusters related to processes like inflammatory response, angiogenesis, and cell migration. mdpi.com Similarly, oligonucleotide microarrays have been used to compare the gene expression profiles of PMA-differentiated THP-1 cells with human monocyte-derived macrophages, revealing both similarities and significant transcriptomic differences. nih.gov
Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) is used to quantify the mRNA expression of specific genes. For example, RT-PCR showed that eupatilin (B1662920) could decrease the PMA-induced mRNA expression of MUC5AC in human airway epithelial cells. ebi.ac.uk It has also been used to confirm the upregulation of Tyrosine 3-Monooxygenase gene expression in IMR-32 neuroblastoma cells following long-term PMA treatment. nih.gov
In situ Hybridization allows for the localization and semi-quantification of specific mRNA transcripts within individual cells. This technique was employed to study the effects of PMA on gene expression in normal human megakaryocytes. nih.gov Using biotin-labeled cDNA probes, researchers demonstrated that PMA treatment led to complex changes in the steady-state levels of c-myc, beta-actin, and coagulation cofactor V (FV) mRNA over a 24-hour period. nih.gov
Table 2: Gene Expression Studies Involving PMA
| Technique | Experimental Model | Genes of Interest | Key Finding |
|---|---|---|---|
| Microarray | K562 human leukemia cells | 954 differentially expressed genes (DEGs) | PMA-induced megakaryocytic differentiation involves widespread changes in genes related to inflammation, angiogenesis, and cell migration. mdpi.comnih.gov |
| Microarray | THP-1 monocytic cells | Various macrophage-related genes | While PMA induces macrophage-like characteristics, the gene expression profile of PMA-treated THP-1 cells differs significantly from primary human macrophages. nih.gov |
| In situ Hybridization | Normal human megakaryocytes | c-myc, beta-actin, FV | PMA has complex, time-dependent effects on the mRNA levels of key genes involved in megakaryocyte biology. nih.gov |
Functional Cell-Based Assays (e.g., Flow Cytometry, Reporter Gene Assays, In-Cell Western™ Assay)
Functional assays are essential for correlating the molecular changes induced by PMA with alterations in cell behavior, phenotype, and pathway activation.
Flow Cytometry is a versatile technique used to analyze the physical and chemical characteristics of single cells. It is frequently used to assess changes in cell surface marker expression during PMA-induced differentiation. For instance, in studies differentiating THP-1 monocytes, flow cytometry is used to evaluate the expression of macrophage surface markers such as CD14, CD11b, CD36, and CD204. frontiersin.org This method can also detect intracellular proteins. In studies of regulatory B cells, Brefeldin A is added to cell cultures to block protein transport, allowing for the subsequent intracellular staining and flow cytometric analysis of Granzyme B expression in response to PMA stimulation. nih.gov
Imaging Modalities for Cellular Localization and Dynamics (e.g., Laser Confocal Microscopy)
Microscopy techniques are invaluable for visualizing the morphological changes and the subcellular localization of proteins and other molecules in response to PMA.
Immunofluorescence Microscopy , often performed with a laser confocal microscope, allows for high-resolution imaging of specific proteins within cells. This technique has been used to determine ASC speck formation, a hallmark of inflammasome activation, in THP-1 cells. frontiersin.org It has also been applied to show that PMA-induced protein expression of MUC5AC in human airway epithelial cells could be inhibited by other treatments. ebi.ac.uk These imaging studies provide crucial spatial context to the biochemical data obtained from other methods.
Receptor Binding Assays (e.g., Ligand Displacement)
Receptor binding assays are used to characterize the interaction of ligands like phorbol esters with their cellular targets, primarily the C1 domain of protein kinase C (PKC).
Ligand Displacement Assays are a common method to determine the binding affinity (Ki) of a compound. The high affinity of PMA for PKC has been measured using this technique, where PMA competes with a radiolabeled phorbol ester, such as [3H]phorbol 12,13-dibutyrate, for binding to PKC in preparations like rat cortex synaptosomal membranes. tocris.com Such assays have established a Ki of 2.6 nM for PMA, confirming it as a high-affinity activator of PKC. tocris.com These binding studies are fundamental to understanding the initial molecular event that triggers the cascade of PMA's biological effects.
Structure Activity Relationship and Synthetic Biology of Phorbol Esters
Correlating Chemical Structure with Biological Efficacy
The biological activity of phorbol (B1677699) esters is intricately linked to their three-dimensional structure and the nature of their functional groups. pnas.org The phorbol scaffold contains several hydroxyl groups, but for potent biological activity, particularly PKC activation, the hydroxyls at the C-4, C-9, and C-20 positions are considered critical. pnas.orgresearchgate.net The ester groups at the C-12 and C-13 positions play a crucial role in determining the potency and character of the biological response. researchgate.net
The Pharmacophore: The key structural arrangement required for binding to PKC includes the C4, C9, and C20 hydroxyl groups. pnas.org These groups are believed to mimic the endogenous PKC activator, diacylglycerol (DAG). pnas.orgacs.org
Hydrophobicity and Acyl Chain Length: The ester side chains at C-12 and C-13 are critical for membrane insertion and high-affinity binding. researchgate.netucsd.edu For Phorbol acetate (B1210297), caprate, the combination of a short acetate chain and a medium-length (C10) caprate chain provides a specific hydrophobic character that influences its interaction with the C1 domain of PKC and its ability to translocate the kinase to the cell membrane. ucsd.edu Research on various phorbol esters has shown that one short and one long acyl group often result in potent activity. ucsd.edu
Stereochemistry: The specific stereochemistry of the phorbol rings is essential for activity. For instance, active phorbol esters typically have a trans-fused five- and seven-membered ring system. researchgate.net
Computational docking studies have revealed that an active phorbol ester must interact with specific amino acid residues within the binding site and cover the area with a hydrophobic surface. researchgate.net The specific combination of acetate and caprate esters in Phorbol acetate, caprate determines these hydrophobic interactions and its binding affinity relative to other phorbol esters like Phorbol 12-myristate 13-acetate (PMA). researchgate.netcir-safety.org
Table 1: Key Structural Features of Phorbol Esters for Biological Activity
| Structural Feature | Role in Biological Efficacy | Reference |
| C-4, C-9, C-20 Hydroxyls | Form the core pharmacophore that mimics endogenous ligands like diacylglycerol (DAG) and is essential for binding to the receptor. | pnas.orgacs.org |
| C-12 and C-13 Esters | Provide necessary hydrophobicity for membrane insertion and modulate binding affinity. The length and nature of these acyl chains are critical determinants of potency. | researchgate.netucsd.edu |
| Tetracyclic Diterpene Core | Provides the rigid scaffold necessary to present the functional groups in the correct three-dimensional orientation for receptor binding. | researchgate.net |
| C4-OH Stereochemistry | The β-position of the C4-hydroxyl group is a characteristic feature of active phorbol esters. | researchgate.net |
Rational Design and Synthesis of Novel Phorbol Ester Derivatives
The detailed understanding of the phorbol ester pharmacophore has enabled the rational design and synthesis of novel derivatives aimed at achieving modified biological activities. pnas.orgucsd.edu The goal of these synthetic efforts is often to create analogs with improved potency, selectivity for specific receptor isoforms, or a more desirable therapeutic profile, such as reduced tumor-promoting activity. ontosight.ainih.gov
Synthetic strategies typically involve the modification of the phorbol backbone, which can be isolated from natural sources like the oil of Croton tiglium. ucsd.edubohrium.com Key synthetic steps include:
Protection of Hydroxyl Groups: To achieve selective acylation at the C-12 or C-13 positions, other reactive hydroxyl groups, particularly the primary alcohol at C-20, must be protected. ucsd.educjnmcpu.com Trityl chloride is a common reagent used for this purpose. ucsd.educjnmcpu.com
Esterification: Protected phorbol is then esterified with various carboxylic acids or their derivatives to introduce desired acyl chains. cjnmcpu.com This allows for the synthesis of a wide array of derivatives with different hydrophobic and functional characteristics. cjnmcpu.comresearchgate.net For instance, researchers have coupled phorbol with cinnamic acid derivatives and fatty acids to create new compounds. cjnmcpu.com
Deprotection: The protecting groups are subsequently removed to yield the final 12,13-diester derivatives. cjnmcpu.com
A key strategy in rational design is the creation of simplified analogs that retain the essential pharmacophore but are easier to synthesize. nih.gov By analyzing the key binding interactions, scientists have designed and synthesized entirely new classes of compounds, such as dialkyl 5-(hydroxymethyl)isophthalates, that mimic the phorbol ester pharmacophore and compete for binding to the C1 domain of PKC. helsinki.fi Another approach involves creating derivatives with polar functional groups (e.g., amides, carboxylic acids) at the end of the acyl chains. ucsd.edu These modifications are designed to prevent deep membrane insertion of the PKC-ligand complex, potentially converting PKC activators into inhibitors. ucsd.edu
Biological Evaluation of Synthetic Analogs and Metabolites
Once synthesized, novel phorbol ester derivatives and their potential metabolites undergo rigorous biological evaluation to characterize their activity and potency. bohrium.comresearchgate.net A variety of in vitro and cell-based assays are employed to understand how structural modifications affect their interaction with cellular targets.
Common Biological Evaluation Methods:
Competitive Binding Assays: A primary method is to measure the affinity of a synthetic analog for its target, typically the C1 domain of PKC isozymes. helsinki.finih.gov This is often done by assessing the ability of the new compound to displace a radiolabeled, high-affinity ligand, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu), from the receptor. helsinki.fiacs.orgconicet.gov.ar The results are used to determine the binding affinity (Ki) of the analog. nih.govpnas.org
Enzyme Activation Assays: The ability of an analog to activate PKC is directly measured. scispace.com This can involve reconstituted systems with purified PKC or cellular assays that measure the phosphorylation of known PKC substrates. scispace.com
Cellular Translocation Assays: A key step in PKC activation is its translocation from the cytosol to a cellular membrane. ucsd.edu The potency of phorbol ester analogs in inducing this translocation is often studied using PKC-GFP (Green Fluorescent Protein) fusion proteins, where the movement of fluorescence can be visualized and quantified by microscopy. nih.gov
Downstream Signaling and Phenotypic Assays: The ultimate biological effect is assessed by measuring downstream cellular responses. This can include the phosphorylation of signaling proteins like ERK, changes in gene expression, inhibition of cancer cell growth, or antiviral activity. nih.govresearchgate.nethelsinki.finih.gov For example, numerous phorbol ester derivatives have been synthesized and evaluated for their potent anti-HIV activities. bohrium.comcjnmcpu.comresearchgate.net
Studies on synthetic analogs have demonstrated that even subtle changes to the ester side chains can dramatically alter biological activity. For example, the introduction of a phenyl ring in the ester side chain was found to produce excellent anti-HIV activity with a good safety index. nih.gov In another study, a series of phorbol 12-octanoate-13-acetate derivatives showed that PKC translocation increased as the functional group on the C12 ester became more hydrophobic. ucsd.edu
Table 2: Examples of Biological Evaluation of Synthetic Phorbol Ester Analogs
| Analog Type | Assay Performed | Finding | Reference |
| Phorbol-12,13-dicinnamoate | Anti-HIV Activity Assay | Showed significant anti-HIV potency with a high selectivity index. | nih.gov |
| 12-para-electron-acceptor-trans-cinnamoyl-13-decanoyl phorbol derivatives | Anti-HIV Activity, Syncytia Formation Inhibition | Demonstrated remarkable anti-HIV-1 activities and inhibition of syncytia formation. | cjnmcpu.comresearchgate.net |
| Phorbol esters with polar functional groups on acyl chains | PKC Translocation Assay | Analogs with short carboxylic acid caps (B75204) on their C12 and C13 acyl chains did not recruit PKC, suggesting potential as PKC inhibitors. | ucsd.edu |
| Dialkyl 5-(hydroxymethyl)isophthalates | [³H]PDBu Displacement Assay, ERK Phosphorylation | Displaced [³H]PDBu from PKCα and PKCδ and modulated PKC-dependent signaling in living cells. | helsinki.fi |
| DAG-lactones | [³H]PDBu Displacement Assay | Acted as potent ligands for PKCα and β2-chimaerin, with some analogs showing selectivity for β2-chimaerin. | pnas.org |
Strategies for Enhancing Selectivity and Potency
A major goal in the development of phorbol ester-based compounds is to enhance their potency and, crucially, their selectivity for specific biological targets. conicet.gov.ar The PKC family, for example, consists of multiple isozymes that can mediate different, sometimes opposing, biological effects. acs.orgacs.org Furthermore, other proteins containing C1 domains, such as chimaerins and RasGRP, are also phorbol ester receptors, adding another layer of complexity. conicet.gov.arnih.gov
Strategies to improve selectivity and potency include:
Modifying Acyl Chain Structure: The length, branching, and degree of unsaturation of the ester side chains at C-12 and C-13 are primary targets for modification. Varying these groups alters the hydrophobicity and steric fit within the C1 domain's binding pocket, which differs subtly between PKC isozymes and other C1 domain proteins. ucsd.edunih.gov For example, introducing aromatic rings into the side chains of diacylglycerol-lactones (structurally related activators) led to high selectivity for RasGRP over PKC. conicet.gov.ar
Conformational Constraint: Introducing rigidity into the phorbol ester structure or its side chains can lock the molecule into a conformation that is preferred by one specific receptor isoform. This is a core principle in the design of conformationally constrained cyclic DAG analogues. pnas.org
Targeting Isozyme-Specific Residues: Although the C1 domains are highly conserved, minor differences in amino acid residues exist between PKC isozymes. acs.orgnih.gov Designing ligands that can form specific interactions (e.g., hydrogen bonds) with these unique residues is a key strategy for achieving isozyme selectivity. For instance, differences in a key tryptophan residue conserved in PKCs versus a lysine (B10760008) in protein kinase D (PKD) may explain the differential binding affinity for some analogs. nih.gov
PROTAC-Based Approaches: A more recent strategy involves Proteolysis-Targeting Chimeras (PROTACs). While not applied directly to phorbol esters in the provided literature, the principle of using a molecule to bring a target protein into proximity with an E3 ligase for degradation offers a powerful way to enhance selectivity. scienceopen.com This approach relies on highly selective binding to the target protein and could theoretically be adapted for specific C1 domain-containing proteins. scienceopen.com Optimization of linkers and ligands in PROTAC design is a key method for improving selectivity and reducing off-target effects. scienceopen.com
By systematically applying these strategies, researchers aim to develop novel phorbol-based probes and therapeutic agents that can selectively modulate specific signaling pathways, thereby maximizing desired effects while minimizing unwanted ones.
Q & A
Q. What are the standard protocols for preparing and handling phorbol acetate, caprate in cell-based assays?
this compound (e.g., PMA/TPA analogs) requires careful handling due to its light sensitivity and potential toxicity. Stock solutions are typically prepared in DMSO (10–100 µM) and stored at -20°C in light-protected vials. Working concentrations range from 1–100 nM, depending on the cell type and assay duration. For example, in murine macrophage (J774A.1) activation, 10–50 nM PMA is used with 3-day stimulation . Always include vehicle controls (DMSO ≤0.1%) to account for solvent effects.
Q. How do researchers validate the purity and stability of phorbol esters like this compound?
Analytical methods such as tandem ESI-FT-ICR-MS and 13C NMR (recorded over 10-hour periods) are critical for structural verification and purity assessment. For example, ESI-MS optimization with PMA standards ensures accurate quantification of phorbol esters in plant extracts . Stability testing under varying storage conditions (-80°C vs. -20°C) and repeated freeze-thaw cycles is recommended to prevent degradation .
Q. What are the primary biological pathways activated by this compound?
Phorbol esters primarily activate Protein Kinase C (PKC) isoforms by mimicking diacylglycerol (DAG), leading to downstream NF-κB signaling. This activation is widely used to model inflammatory responses, tumor promotion, and T-cell activation . For mechanistic studies, co-treatment with ionomycin (a calcium ionophore) enhances PKC-dependent signaling in lymphocytes .
Advanced Research Questions
Q. How can researchers resolve contradictions in tumor-promoting vs. anti-proliferative effects of this compound across cell types?
Discrepancies often arise from PKC isoform heterogeneity and concentration-dependent effects. For instance, high PMA doses (>100 nM) induce PKC downregulation, while low doses (1–10 nM) sustain activation. Experimental design should include isoform-specific inhibitors (e.g., Gö6983 for PKCα/β) and transcriptomic profiling to map context-dependent pathways . Additionally, validate findings using PKC-knockout models to isolate isoform contributions .
Q. What methodologies are recommended for quantifying phorbol ester metabolites in complex biological matrices?
Advanced techniques like high-speed countercurrent chromatography (HSCCC) paired with LC-MS/MS enable separation of phorbol esters (e.g., this compound) from co-extracted lipids. For example, biphasic alcoholysis with n-butyl acetate improves recovery rates in plant extracts . In mammalian systems, isotope dilution assays using deuterated PMA as an internal standard enhance quantification accuracy in serum or tissue homogenates .
Q. How do experimental variables (e.g., cell density, serum concentration) influence this compound activity in mechanobiology studies?
Cell density affects ligand-receptor accessibility, altering PKC activation thresholds. Serum components (e.g., growth factors) may synergize or antagonize phorbol esters. For reproducible results, standardize serum-free pre-incubation (2–4 hours) before treatment and normalize data to cell confluency metrics. In T-cell mechanobiology, PMA/ionomycin stimulation under shear stress (e.g., microfluidic platforms) reveals force-dependent cytokine secretion patterns .
Methodological Best Practices
- Contradiction Analysis : When conflicting data arise (e.g., pro- vs. anti-inflammatory outcomes), perform dose-response curves across logarithmic scales (0.1–1000 nM) and assess time-resolved signaling (e.g., phospho-PKC Western blots at 5 min, 1 hr, 24 hr) .
- Safety Protocols : Adhere to hazard guidelines (e.g., MedChemExpress safety sheets), including PPE (gloves, goggles) and waste neutralization protocols for phorbol esters .
- Data Reproducibility : Use certified reference materials (e.g., HY-18739 ) and report batch-specific activity validations (e.g., NF-κB luciferase reporter assays ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
